molecular formula C21H13Cl2NO5S2 B11450179 1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone

1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone

Cat. No.: B11450179
M. Wt: 494.4 g/mol
InChI Key: HUELPMOSIXWQDZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone is a complex organic compound that features a combination of chlorophenyl, sulfonyl, furyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step may involve the reaction of the oxazole intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the chlorophenyl groups: This can be done through nucleophilic substitution reactions.

    Formation of the thioether linkage: This step involves the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution may result in the replacement of the chlorophenyl groups with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-yl]thio}ethanone: Similar structure with a thienyl group instead of a furyl group.

    1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-pyridyl)-1,3-oxazol-5-yl]thio}ethanone: Similar structure with a pyridyl group instead of a furyl group.

Uniqueness

1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone is unique due to the combination of its functional groups, which may confer specific chemical and biological properties. The presence of both chlorophenyl and furyl groups, along with the oxazole and sulfonyl functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H13Cl2NO5S2

Molecular Weight

494.4 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H13Cl2NO5S2/c22-14-5-3-13(4-6-14)17(25)12-30-21-20(24-19(29-21)18-2-1-11-28-18)31(26,27)16-9-7-15(23)8-10-16/h1-11H,12H2

InChI Key

HUELPMOSIXWQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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